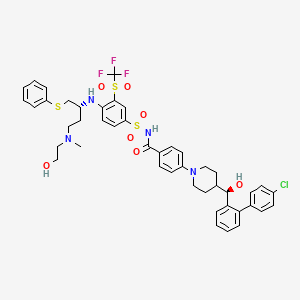

![molecular formula C6H14N4O2 B605823 2-[2-(2-Azidoethoxy)ethoxy]ethanamine CAS No. 166388-57-4](/img/structure/B605823.png)

2-[2-(2-Azidoethoxy)ethoxy]ethanamine

Übersicht

Beschreibung

2-[2-(2-Azidoethoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C6H14N4O2 . It is also known as Azido-PEG2-amine and is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters .

Synthesis Analysis

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine involves several steps . Initially, 200 mg of PGA copolymer is suspended in 10mL of water. DMTMM (128.7mg, 0.465mmol, 0.3 equivalent) is added and dissolved in 5mL of water. After 10 minutes, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (0.93 mmol, 0.6 equivalents) is added .Molecular Structure Analysis

The molecular structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine is represented by the formula C6H14N4O2 . The average mass is 174.201 Da and the monoisotopic mass is 174.111679 Da .Chemical Reactions Analysis

The azide (N3) group in 2-[2-(2-Azidoethoxy)ethoxy]ethanamine can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine include a molecular formula of C6H14N4O2 and an average mass of 174.201 Da . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The ACD/LogP is -0.73, and the ACD/LogD (pH 5.5) is -3.32 .Wissenschaftliche Forschungsanwendungen

Application in Drug Discovery

- Specific Scientific Field: Drug Discovery

- Summary of the Application: “2-[2-(2-Azidoethoxy)ethoxy]ethanamine” has been used in the synthesis of a compound derived from the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .

- Methods of Application or Experimental Procedures: The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .

- Results or Outcomes: Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .

Application in Crosslinking

- Specific Scientific Field: Crosslinking

- Summary of the Application: “2-[2-(2-Azidoethoxy)ethoxy]ethanamine” is a bifunctional crosslinker containing an amino and an azide group .

- Methods of Application or Experimental Procedures: The amino group is reactive with carboxylic acids, activated NHS esters . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Application in Fluorescent Probe Synthesis

- Specific Scientific Field: Fluorescent Probe Synthesis

- Summary of the Application: “2-[2-(2-Azidoethoxy)ethoxy]ethanamine” can be used as a reactant to synthesize a key intermediate used to prepare excited-state intramolecular proton transfer (ESIPT)-based fluorescent probe for the detection of palladium .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Application in Layer-by-Layer Assembly

- Specific Scientific Field: Layer-by-Layer Assembly

- Summary of the Application: “2-[2-(2-Azidoethoxy)ethoxy]ethanamine” has been used in the fabrication of vesicle-like dual-responsive click capsules by direct covalent layer-by-layer assembly .

- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanol, 2-(2-(2-azidoethoxy)ethoxy)ethyl methanesulfonate, 2-(2-(2-(2-azidoethoxy)ethoxy)ethyl)isoindoline-1,3-dione, and finally 2-(2-(2-azidoethoxy)ethoxy)ethanamine . The procedures involve various chemical reactions and the use of different solvents and reagents .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWGWSYNZIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749244-38-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70694758 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Azidoethoxy)ethoxy]ethanamine | |

CAS RN |

166388-57-4 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG2-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

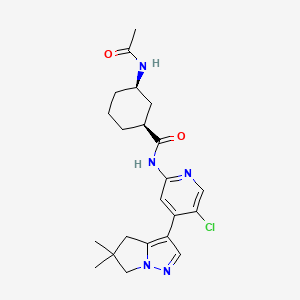

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)

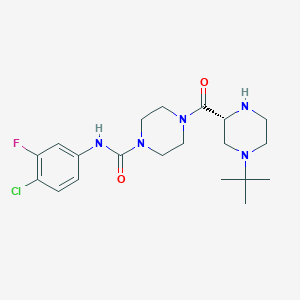

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

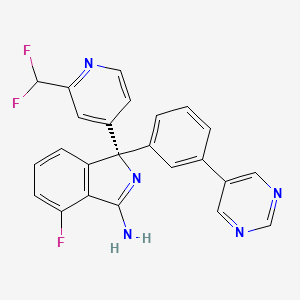

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)